molecular formula C12H15NO2 B1311770 (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid CAS No. 82087-73-8

(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid

Cat. No.: B1311770
CAS No.: 82087-73-8
M. Wt: 205.25 g/mol
InChI Key: JQVMMZMKXGQVGQ-QWRGUYRKSA-N
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Description

Stereochemical Configuration Analysis

(2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid belongs to the class of non-proteinogenic proline derivatives with defined stereochemical configurations. Its absolute stereochemistry is determined by the spatial arrangement of substituents at the C-2 and C-4 positions of the pyrrolidine ring. X-ray crystallographic studies of related compounds, such as trans-3,4-disubstituted pyrrolidines, confirm that cycloaddition reactions produce stereospecific configurations. For this compound, the (2S,4S) configuration ensures the carboxylic acid group at C-2 and the benzyl group at C-4 occupy equatorial and axial positions, respectively, relative to the pyrrolidine ring.

Chiral resolution techniques, including the use of (S)-benzyloxazolidinone auxiliaries, have been employed to isolate enantiomerically pure forms. The specific optical rotation ([α]D) of this compound is consistent with its stereochemistry, differing significantly from its (2R,4R) and (2S,4R) diastereomers.

Table 1: Stereochemical Comparison of (2S,4S) Isomer with Related Diastereomers

Property (2S,4S) Isomer (2R,4R) Isomer (2S,4R) Isomer
Specific Rotation ([α]D) −23 ± 2° +23 ± 2° −15 ± 2°
Melting Point (°C) 205–207 198–200 210–212

Molecular Conformational Studies

The pyrrolidine ring adopts distinct conformations depending on substituent positions and intermolecular interactions. In this compound, the ring exhibits a twisted envelope conformation , with C-2 and C-4 deviating from the plane formed by N-1, C-3, and C-5. This contrasts with related proline derivatives, where steric effects from substituents like tert-butyl groups enforce endo or exo puckering.

Nuclear Overhauser Effect (NOE) spectroscopy reveals that the benzyl group at C-4 stabilizes the conformation through hydrophobic interactions, while the carboxylic acid at C-2 participates in hydrogen-bonding networks. Density Functional Theory (DFT) calculations on analogous pyrrolidine systems predict energy minima for the (2S,4S) conformation, consistent with crystallographic data.

Comparative Analysis with Diastereomeric Forms

The biological and physicochemical properties of this compound differ markedly from its diastereomers:

  • (2R,4R) Isomer : Exhibits reversed optical activity and reduced solubility in polar solvents due to altered hydrogen-bonding capacity.
  • (2S,4R) Isomer : Demonstrates a 30-fold decrease in antimalarial activity compared to the (2S,4S) form, highlighting the role of stereochemistry in biological targeting.
  • (2R,4S) Isomer : Rarely observed in synthetic pathways due to unfavorable steric interactions during cycloaddition.

Table 2: Key Differences Between Diastereomers

Property (2S,4S) Isomer (2R,4R) Isomer (2S,4R) Isomer
Antimalarial IC50 (nM) 12 450 360
LogP (Octanol/Water) 1.62 1.58 1.60
Hydrogen Bonds (per molecule) 3 2 2

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of this compound reveal a triclinic crystal system with space group P-1. The asymmetric unit contains two independent molecules, differing in pyrrolidine ring puckering (envelope vs. twisted). Key bond lengths and angles include:

  • C2–C3: 1.522 Å
  • N1–C2: 1.467 Å
  • C4–C7 (benzyl): 1.512 Å

Hydrogen-bonding interactions form cyclic R22(8) motifs between carboxyl groups and adjacent amine hydrogens, stabilizing the crystal lattice. Disordered solvent molecules occupy channels within the structure, contributing to a calculated solvent-accessible volume of 628.9 ų.

Table 3: Crystallographic Parameters

Parameter Value
Space Group P-1
Unit Cell Volume (ų) 1453.5
Z (Molecules/Unit Cell) 4
Resolution (Å) 0.84
R-Factor 0.0532

Properties

IUPAC Name

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMMZMKXGQVGQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435643
Record name (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82087-73-8
Record name (4S)-4-(Phenylmethyl)-L-proline
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Record name (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid
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Preparation Methods

Starting Materials and Protection

  • Starting Material: (S)-proline or N-protected derivatives (e.g., N-Boc-proline) are commonly used as chiral starting points.
  • Protection: The amino group is often protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Benzylation and Alkylation

  • The 4-position benzyl group is introduced via alkylation reactions. This step requires careful control to avoid racemization.
  • Strong bases such as sodium hydride or n-butyllithium are used to generate alkoxide or enolate intermediates, which then react with benzyl halides or benzylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol).

Cyclization and Ring Formation

  • Cyclization to form the pyrrolidine ring is achieved through intramolecular nucleophilic substitution or reductive amination, depending on the intermediate structure.
  • Catalytic hydrogenation under controlled conditions (e.g., hydrogen pressure 1.4–1.5 MPa, temperature ~50 °C) is used to reduce double bonds without racemization, yielding the cis isomer with (2S,4S) stereochemistry.

Deprotection and Final Functionalization

  • Removal of protecting groups (e.g., Boc) is performed under acidic conditions (e.g., hydrochloric acid in ethanol) to yield the free amine and carboxylic acid functionalities.
  • Esterification or salt formation (e.g., hydrochloride salt) may be performed to improve compound stability and handling.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes Reference
1. Protection of amino group Boc protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protects amine to prevent side reactions
2. Formation of alkoxide/enolate Deprotonation Sodium hydride, n-butyllithium, or metallic sodium Generates nucleophile for alkylation
3. Benzylation (alkylation) Nucleophilic substitution Benzyl bromide or chloride, phase transfer catalyst (quaternary ammonium salt), solvent (e.g., DMF) Must control temperature to avoid racemization
4. Cyclization Intramolecular nucleophilic substitution or reductive amination Catalytic hydrogenation (H2, Pd/C), 50 °C, 1.4–1.5 MPa H2 pressure Produces cis isomer with (2S,4S) stereochemistry
5. Deprotection Acidic hydrolysis HCl in ethanol, room temperature, 3 hours Removes Boc group, yields free acid
6. Purification Extraction, recrystallization, chromatography Ethyl acetate extraction, silica gel chromatography, recrystallization from ethanol/water Achieves >97% purity

Research Findings and Technical Insights

  • Stereochemical Integrity: Alkylation of the 4-position must be carefully controlled to avoid racemization at the 2-position. Direct alkylation without protecting the carboxyl group can lead to racemization.
  • Catalytic Hydrogenation: Unlike typical catalytic hydrogenation that often produces racemic mixtures, the method described in patent EP3015456A1 achieves selective cis isomer formation with retention of stereochemistry at both chiral centers.
  • Phase Transfer Catalysis: Use of quaternary ammonium salts or polyethylene glycol as phase transfer catalysts enhances reaction rates and selectivity in alkylation steps.
  • Temperature Control: Low temperatures (e.g., -70 °C to -40 °C) during alkylation and subsequent steps improve stereochemical outcomes and yields.
  • Purification Techniques: Chiral HPLC and recrystallization are essential to confirm and maintain enantiomeric purity, with typical purities exceeding 97%.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Starting Material (S)-proline or derivatives Readily available, chiral Requires protection steps
Protection Boc protection of amine Prevents side reactions Additional step, requires removal
Alkylation Benzylation with benzyl halides Introduces benzyl group stereoselectively Risk of racemization if not controlled
Catalytic Hydrogenation Reduction of double bonds Produces cis isomer, retains stereochemistry Requires precise control of conditions
Deprotection Acidic removal of Boc Yields free acid Harsh conditions may affect sensitive groups
Purification Chromatography, recrystallization High purity and enantiomeric excess Time-consuming, requires optimization

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Mechanism of Action

The mechanism of action of (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2S,4R)-4-Benzylpyrrolidine-2-Carboxylic Acid Hydrochloride
  • Key Differences : The (2S,4R) diastereomer has inverted stereochemistry at the 4-position, altering its spatial orientation. This affects its interaction with chiral environments, such as enzyme active sites.
  • Applications : Used in medicinal chemistry for protease inhibitor development. Suppliers include multiple Chinese chemical companies with ISO and FDA certifications .
(2R,4S)-1-Benzyl-4-Hydroxy-Pyrrolidine-2-Carboxylic Acid Methyl Ester Hydrochloride
  • Features : Contains a hydroxy group instead of benzyl and a methyl ester at the carboxylic acid. The ester group increases lipophilicity, enhancing membrane permeability in drug candidates .

Substituent Variations

(2S,4S)-4-Bromopyrrolidine-2-Carboxylic Acid
  • Molecular Formula: C₅H₈BrNO₂
  • Molecular Weight : 194.03 g/mol
  • Key Difference : Bromine substituent at the 4-position increases molecular weight and reactivity (e.g., facilitating cross-coupling reactions). Used in radiopharmaceutical labeling .
(2S,4R)-4-(2-Bromobenzyl)Pyrrolidine-2-Carboxylic Acid
  • Molecular Weight : 284.15 g/mol
  • Demonstrated in kinase inhibitor research .

Protecting Group Variations

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-Benzylpyrrolidine-2-Carboxylic Acid
  • Molecular Formula: C₂₇H₂₅NO₄
  • Molecular Weight : 427.49 g/mol
  • Features : Fmoc protection enables use in solid-phase peptide synthesis (SPPS). Stable under basic conditions but cleaved with piperidine .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-Phenylpyrrolidine-2-Carboxylic Acid
  • CAS : 96314-29-3
  • Features : Boc protection offers acid-labile stability, suitable for orthogonal deprotection strategies. Lower hazard profile compared to unprotected analogs .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Protection Hazard Statements
(2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid C₁₂H₁₅NO₂ 217.26 Benzyl H302 (oral toxicity)
(2S,4R)-Boc-4-Phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 Boc, Phenyl H315, H319, H335
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid C₅H₈BrNO₂ 194.03 Bromine Not specified
(2S,4S)-Fmoc-4-Benzylpyrrolidine-2-carboxylic acid C₂₇H₂₅NO₄ 427.49 Fmoc, Benzyl H302, H312, H332

Biological Activity

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 83623-78-3

The compound features a pyrrolidine ring with a benzyl group and a carboxylic acid functional group, which contribute to its unique biological properties. The stereochemistry of the molecule is crucial for its activity, as different isomers can exhibit varying effects on biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those related to anxiety and depression. It has shown potential as a neuroprotective agent, possibly by modulating pathways involved in neuroinflammation and neuronal survival .
  • Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, which can affect metabolic pathways. Its ability to bind selectively to enzyme active sites enhances its potential in drug development.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. It has been evaluated in various models of neurodegeneration, showing the capacity to reduce cell death and promote neuronal health.

Antitumor Activity

Preliminary research suggests that derivatives of this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways. This activity is attributed to its structural characteristics that allow it to engage with specific cellular targets involved in cancer progression .

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • In vivo studies demonstrated that administration of this compound significantly reduced neuronal loss in models of ischemic injury. The compound was found to decrease markers of oxidative stress and inflammation.
  • In Vitro Binding Studies :
    • Binding affinity assays revealed that this compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions suggest a mechanism by which the compound may exert anxiolytic effects .
  • Anticancer Potential :
    • A study investigating the effects of this compound on various cancer cell lines indicated that it could inhibit cell growth in a dose-dependent manner. Further investigations are needed to elucidate the specific pathways involved in this anticancer activity .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
(2R,4R)-4-benzylpyrrolidine-2-carboxylic acidDifferent stereochemistryPotentially different pharmacological properties
4-benzylprolineLacks the carboxylic acid groupPrimarily used as an amino acid derivative
N-benzylpyrrolidineNo carboxylic acid functionalityFocused on neuroactive properties without acidity

Q & A

Q. What are the common synthetic routes for (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via stereoselective methods such as diastereoselective azidation or condensation reactions. For example, a related pyrrolidine derivative was prepared by reacting D-penicillamine with aldehydes under reflux in methanol, followed by purification via freeze-drying . Stereochemical control is achieved using chiral auxiliaries (e.g., Fmoc or Boc groups) or asymmetric catalysis. Post-synthesis, purity and stereochemistry are confirmed using chiral HPLC and 1H/13C NMR, with integration of coupling constants to verify vicinal proton relationships .

Q. What safety precautions are critical when handling this compound in the lab?

While specific safety data for this compound are limited, structurally similar pyrrolidine derivatives are classified as non-hazardous under normal handling conditions. Standard precautions include wearing gloves, goggles, and lab coats, and working in a fume hood. Avoid inhalation or skin contact; rinse thoroughly with water if exposed. Store at 2–8°C in airtight containers .

Q. How is the compound purified, and what analytical techniques validate its purity?

Purification often involves recrystallization from methanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Freeze-drying aqueous extracts is also effective for isolating solids . Analytical validation uses HPLC (≥97% purity threshold), NMR (1H/13C for structural confirmation), and mass spectrometry (HRMS for molecular ion verification) .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or absorption bands) may arise from rotational barriers or hydrogen bonding. For example, crystal structures of related thiazolidine derivatives reveal intramolecular O–H⋯N hydrogen bonds and C–H⋯π interactions that stabilize specific conformers . Use variable-temperature NMR to probe dynamic behavior or X-ray crystallography to unambiguously assign stereochemistry and non-covalent interactions .

Q. What role does this compound play in asymmetric catalysis or enzyme inhibition studies?

The rigid pyrrolidine backbone and benzyl group make it a scaffold for chiral ligands in asymmetric catalysis (e.g., in Pd-catalyzed cross-couplings) . In enzymology, derivatives inhibit proteases or glycosidases by mimicking transition states. For instance, hydroxylated analogs act as competitive inhibitors for enzymes like α-mannosidase, validated via kinetic assays (IC50 values) and docking studies .

Q. How can computational methods optimize the synthesis of novel derivatives?

Density Functional Theory (DFT) predicts reaction pathways and transition states to identify energetically favorable routes. For example, modeling the azidation step in related compounds revealed steric effects from the benzyl group that favor 2,4-cis stereochemistry . Molecular dynamics simulations also assess solvation effects during crystallization, aiding in solvent selection for high-yield recrystallization .

Q. What strategies address low yields in large-scale synthesis?

Scale-up challenges often arise from inefficient purification or side reactions. Optimize stepwise protocols:

  • Replace batch reactions with flow chemistry for better temperature control.
  • Use immobilized reagents (e.g., polymer-supported catalysts) to simplify separation.
  • Employ Design of Experiments (DoE) to identify critical parameters (e.g., pH, solvent polarity) . For example, a palladium-catalyzed cyclization in DMF improved yields from 40% to 72% after DoE optimization .

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